molecular formula C18H20N2O4 B15018741 N'-[(E)-(2,4-dihydroxy-6-methylphenyl)methylidene]-2-(3,4-dimethylphenoxy)acetohydrazide

N'-[(E)-(2,4-dihydroxy-6-methylphenyl)methylidene]-2-(3,4-dimethylphenoxy)acetohydrazide

Cat. No.: B15018741
M. Wt: 328.4 g/mol
InChI Key: MHBXKYKKQAFHNU-DJKKODMXSA-N
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Description

N’-[(E)-(2,4-dihydroxy-6-methylphenyl)methylidene]-2-(3,4-dimethylphenoxy)acetohydrazide is a synthetic organic compound known for its potential applications in various scientific fields. This compound is characterized by its complex structure, which includes multiple functional groups such as hydroxyl, methyl, and phenoxy groups. Its unique chemical properties make it a subject of interest in research related to chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2,4-dihydroxy-6-methylphenyl)methylidene]-2-(3,4-dimethylphenoxy)acetohydrazide typically involves the condensation of 2,4-dihydroxy-6-methylbenzaldehyde with 2-(3,4-dimethylphenoxy)acetohydrazide. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The reaction mixture is heated to a temperature of around 70-80°C for several hours to ensure complete condensation. After the reaction is complete, the product is isolated by filtration and purified using recrystallization techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial production may involve the use of catalysts to accelerate the reaction and reduce the overall production time.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2,4-dihydroxy-6-methylphenyl)methylidene]-2-(3,4-dimethylphenoxy)acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups present in the compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can undergo reduction reactions to convert the imine group to an amine group.

    Substitution: The phenoxy and methyl groups can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

N’-[(E)-(2,4-dihydroxy-6-methylphenyl)methylidene]-2-(3,4-dimethylphenoxy)acetohydrazide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor or as a probe for studying enzyme mechanisms.

    Medicine: The compound’s potential therapeutic properties are investigated for the development of new drugs, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: In industrial applications, the compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N’-[(E)-(2,4-dihydroxy-6-methylphenyl)methylidene]-2-(3,4-dimethylphenoxy)acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, thereby affecting various biochemical pathways. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways involved depend on the specific application and context of the research.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2,4-dihydroxy-6-methylphenyl)methylidene]-2-phenoxyacetohydrazide
  • N’-[(E)-(2,4-dihydroxy-6-methylphenyl)methylidene]-2-(4-methylphenoxy)acetohydrazide
  • N’-[(E)-(2,4-dihydroxy-6-methylphenyl)methylidene]-2-(3-methylphenoxy)acetohydrazide

Uniqueness

N’-[(E)-(2,4-dihydroxy-6-methylphenyl)methylidene]-2-(3,4-dimethylphenoxy)acetohydrazide is unique due to the presence of both hydroxyl and methyl groups on the phenyl ring, as well as the phenoxy and acetohydrazide moieties. This combination of functional groups provides the compound with distinct chemical properties and reactivity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C18H20N2O4

Molecular Weight

328.4 g/mol

IUPAC Name

N-[(E)-(2,4-dihydroxy-6-methylphenyl)methylideneamino]-2-(3,4-dimethylphenoxy)acetamide

InChI

InChI=1S/C18H20N2O4/c1-11-4-5-15(7-12(11)2)24-10-18(23)20-19-9-16-13(3)6-14(21)8-17(16)22/h4-9,21-22H,10H2,1-3H3,(H,20,23)/b19-9+

InChI Key

MHBXKYKKQAFHNU-DJKKODMXSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)OCC(=O)N/N=C/C2=C(C=C(C=C2C)O)O)C

Canonical SMILES

CC1=C(C=C(C=C1)OCC(=O)NN=CC2=C(C=C(C=C2C)O)O)C

Origin of Product

United States

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